N-[4-(aminosulfonyl)phenyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and sulfamoylphenyl groups. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is formed.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with 4-aminobenzenesulfonamide under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Product Formation: The final compound, this compound, is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: Substitution of the chloro group can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide: Lacks the sulfamoylphenyl group.
1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide: Lacks the chloro group.
4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Lacks the sulfamoylphenyl group and the amide linkage.
Uniqueness
N-[4-(aminosulfonyl)phenyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the chloro and sulfamoylphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H13ClN4O3S |
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Molecular Weight |
328.78 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13ClN4O3S/c1-7-10(13)11(17(2)16-7)12(18)15-8-3-5-9(6-4-8)21(14,19)20/h3-6H,1-2H3,(H,15,18)(H2,14,19,20) |
InChI Key |
PMLRPNXFDOPWBB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
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